molecular formula C8H9N3S B15060983 [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine

Cat. No.: B15060983
M. Wt: 179.24 g/mol
InChI Key: FUFIITZPPZBALI-UHFFFAOYSA-N
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Description

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine is an organic compound that features both a thiophene ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine typically involves the formation of the imidazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of thiophene-2-carboxaldehyde with glyoxal and ammonia can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.

    Substitution: Both the thiophene and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted thiophene or imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine lies in its dual-ring structure, combining the properties of both thiophene and imidazole

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C8H9N3S/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11)

InChI Key

FUFIITZPPZBALI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)CN

Origin of Product

United States

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